molecular formula C12H19NO3 B2956689 1-[4-(Hydroxymethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one CAS No. 2305568-41-4

1-[4-(Hydroxymethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one

Cat. No.: B2956689
CAS No.: 2305568-41-4
M. Wt: 225.288
InChI Key: KWYGKRKBHBLCJK-UHFFFAOYSA-N
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Description

1-[4-(Hydroxymethyl)-8-oxa-2-azaspiro[45]decan-2-yl]prop-2-en-1-one is a complex organic compound characterized by its unique spirocyclic structure This compound features a spiro junction between a decane ring and an oxazolidine ring, with a hydroxymethyl group and a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Hydroxymethyl)-8-oxa-2-azaspiro[45]decan-2-yl]prop-2-en-1-one typically involves multi-step organic reactions One common approach is the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Hydroxymethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The prop-2-en-1-one moiety can be reduced to form saturated alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the hydroxymethyl group or the spirocyclic core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Saturated alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(Hydroxymethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[4-(Hydroxymethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The hydroxymethyl group and the spirocyclic core play crucial roles in binding to enzymes or receptors, modulating their activity. The prop-2-en-1-one moiety may participate in covalent interactions with target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Uniqueness: 1-[4-(Hydroxymethyl)-8-oxa-2-azaspiro[45]decan-2-yl]prop-2-en-1-one stands out due to its spirocyclic structure, which imparts unique chemical and biological properties

Properties

IUPAC Name

1-[4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-2-11(15)13-7-10(8-14)12(9-13)3-5-16-6-4-12/h2,10,14H,1,3-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYGKRKBHBLCJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC(C2(C1)CCOCC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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